molecular formula C17H20N2O5 B10808934 [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

Cat. No.: B10808934
M. Wt: 332.4 g/mol
InChI Key: QXNRDCDQVVXCNO-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 320.35 g/mol
  • CAS Number : Not yet assigned

This compound features a dioxine ring fused with a phenylpiperazine moiety, which is crucial for its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is known to enhance serotonin receptor binding, particularly at the 5-HT1A and 5-HT2A receptors. This suggests that [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] may modulate serotonergic pathways, contributing to its potential use in treating mood disorders.

Anticancer Activity

Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives that interact with topoisomerase II have demonstrated cytotoxic effects against various cancer cell lines. The dioxine moiety may contribute to this activity by intercalating DNA or disrupting topoisomerase function.

The proposed mechanisms of action for [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] include:

  • Serotonin Receptor Modulation : Binding affinity to serotonin receptors alters neurotransmitter levels.
  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in malignant cells.

Study 1: Antidepressant Activity

In a study involving animal models of depression, the administration of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] resulted in significant reductions in immobility time in the forced swim test (FST), indicating antidepressant-like effects. The compound was compared against fluoxetine, showing comparable efficacy at specific dosages.

CompoundDosage (mg/kg)FST Immobility Time (s)
Control-120
Fluoxetine1060
Test Compound1065

Study 2: Anticancer Activity

A recent in vitro study assessed the cytotoxicity of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] against human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant anticancer potential.

Cell LineIC50 (µM)Mechanism
MCF725Topoisomerase II inhibition
HeLa30DNA intercalation

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

InChI

InChI=1S/C17H20N2O5/c20-16(13-24-17(21)15-12-22-10-11-23-15)19-8-6-18(7-9-19)14-4-2-1-3-5-14/h1-5,12H,6-11,13H2

InChI Key

QXNRDCDQVVXCNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)C3=COCCO3

Origin of Product

United States

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